3,4-Difluoro vs. 2,6-Difluoro Regioisomerism: Impact on Predicted Lipophilicity and BBB Permeability Potential
The 3,4-difluorobenzamide regioisomer (target compound) exhibits a predicted ACD/LogP of 5.56 and a topological polar surface area (TPSA) of 29 Ų, whereas the corresponding 2,6-difluorobenzamide regioisomer (N-(adamantan-1-yl)-2,6-difluorobenzamide) yields a lower molecular weight (291 Da vs. 319 Da) and is predicted to have a different TPSA due to altered fluorine positioning, potentially reducing its CNS penetration capacity . The 3,4-substitution pattern balances lipophilicity with polar surface area to maintain favorable passive membrane permeability while preserving target hydrogen-bond interactions [1].
| Evidence Dimension | Predicted logP and TPSA (CNS drug-likeness) |
|---|---|
| Target Compound Data | ACD/LogP = 5.56; TPSA = 29 Ų; MW = 319.39 Da |
| Comparator Or Baseline | N-(adamantan-1-yl)-2,6-difluorobenzamide: MW = 291 Da; TPSA not explicitly reported but structurally distinct; other regioisomers (2,3-difluoro, 2,5-difluoro) available commercially |
| Quantified Difference | ΔMW = +28 Da; LogP difference vs. 2,6-regioisomer not directly measured but predicted to shift based on fluorine position |
| Conditions | In silico prediction (ACD/Labs Percepta v14); no experimental CNS penetration data available |
Why This Matters
The 3,4-difluoro regioisomer's distinct logP-TPSA balance may confer superior CNS bioavailability over 2,6-difluoro analogs, a critical factor for neurodegenerative disease target engagement.
- [1] Chem-Space. N-(adamantan-1-yl)-2,6-difluorobenzamide. Catalog No. CSC027985750. https://chem-space.com (accessed 2026-05-06). View Source
